molecular formula C12H16BrNO2 B13865141 methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

Cat. No.: B13865141
M. Wt: 286.16 g/mol
InChI Key: AZDMXLHFKCAJQK-UHFFFAOYSA-N
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Description

Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of carbamate, characterized by the presence of a bromophenyl group and a methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-bromophenyl isocyanate+tert-butyl alcoholmethyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate\text{2-bromophenyl isocyanate} + \text{tert-butyl alcohol} \rightarrow \text{this compound} 2-bromophenyl isocyanate+tert-butyl alcohol→methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction may produce bromophenyl amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-bromophenyl)carbamate
  • Methyl N-(4-bromophenyl)carbamate
  • Methyl N-(3-bromophenyl)carbamate

Uniqueness

Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to the presence of the methylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it different from other bromophenyl carbamates and can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C12H16BrNO2/c1-12(2,14-11(15)16-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

AZDMXLHFKCAJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)NC(=O)OC

Origin of Product

United States

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